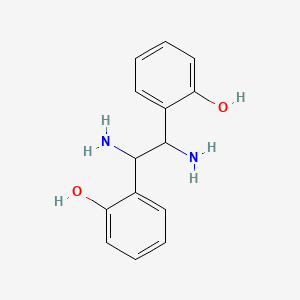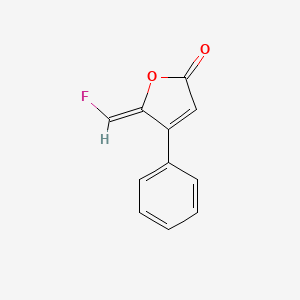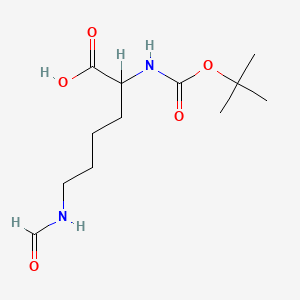
16-ヒドロキシ-2-オキソクレロダ-3,13-ジエン-15,16-オリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide is a useful research compound. Its molecular formula is C20H28O4 and its molecular weight is 332.43392. The purity is usually 95%.
BenchChem offers high-quality 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
がん治療
CDは、T24ヒト膀胱がん細胞においてアポトーシスを誘導することが判明しています {svg_1}. これは、濃度および時間依存的に細胞増殖を阻害します {svg_2}. そのメカニズムには、活性酸素種の過剰産生とミトコンドリア膜電位の低下が含まれ、Bcl-2の発現低下と細胞質シトクロムc、切断型PARP-1およびカスパーゼ-3のレベルの上昇が関連しています {svg_3}.
細胞周期制御
CD治療は、G0/G1期での細胞周期停止につながります {svg_4}. これは、サイクリンD1およびサイクリン依存性キナーゼ2および4の発現を阻害し、p21、p27Kip1およびp53のレベル上昇につながります {svg_5}.
EGFR関連シグナル伝達経路の阻害
CD治療は、pEGFR、pMEK1/2、pERK1/2、pAkt、pmTOR、pP70S6K1、HIF-1α、c-MycおよびVEGFの減少をもたらします {svg_6}. これは、CDが酸化ストレスと細胞周期停止の結果として、複数の細胞内シグナル伝達経路を標的とすることを示唆しています {svg_7}.
乳がん治療
CDは、乳がん細胞をタモキシフェン(TMX)治療に感作することが判明しています {svg_8}. この新規な組み合わせは、MCF-7細胞よりもMDA-MB 231細胞においてS期およびG2/M期細胞周期相を有意に誘導しました {svg_9}.
アポトーシスの誘導
CDとTMXの組み合わせは、Baxをアップレギュレートし、Caspase-8およびCaspase-12の発現を変化させることなく、Bcl-2のmRNAおよびタンパク質発現をダウンレギュレートすることによって、MDA-MB-231およびMCF-7がん細胞を阻害しました {svg_10}.
薬理活性
CDは、薬理活性を有する治療薬とみなされています {svg_11}. これは、抗リーシュマニア、抗炎症、抗脂肪生成、および細胞毒性などの複数の薬理活性を示すことが示されています {svg_12}.
Safety and Hazards
作用機序
Target of Action
The primary targets of 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide are histone-modifying enzymes, specifically the PRC2 complex . These enzymes play a crucial role in the regulation of gene expression, and their dysregulation is often associated with diseases such as cancer .
Mode of Action
16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide interacts with its targets by regulating the expression of the histone-modifying enzymes . This interaction results in changes in the epigenetic landscape of the cell, affecting gene expression and cellular function .
Biochemical Pathways
The compound affects the biochemical pathways involved in histone modification and gene expression . By regulating the expression of histone-modifying enzymes, it can influence the state of chromatin and the transcriptional activity of genes . The downstream effects of these changes can include alterations in cell growth, differentiation, and apoptosis .
Pharmacokinetics
It is known to be soluble in various organic solvents, suggesting it may have good bioavailability
Result of Action
The molecular and cellular effects of 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide’s action include the induction of apoptosis in certain cancer cells . For example, it has been shown to induce apoptosis in CML K562 cells . This suggests that it may have potential therapeutic applications in the treatment of certain types of cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide. For instance, the compound’s solubility can be affected by the pH and temperature of its environment . Additionally, its stability may be influenced by storage conditions, with optimal stability achieved when desiccated at -20°C .
生化学分析
Biochemical Properties
16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to modulate the activity of histone-modifying enzymes, including enhancer of zeste homolog 2 (EZH2) and suppressor of zeste 12 homolog (Suz12) . These interactions are essential for regulating gene expression and maintaining cellular homeostasis.
Cellular Effects
The effects of 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by regulating the PI3K-AKT pathway and Aurora B . This compound acts as a PI3K inhibitor, affecting cell survival, signaling transduction, and cell cycle progression. Additionally, it influences gene expression and cellular metabolism, contributing to its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of PI3K, thereby disrupting the PI3K-AKT signaling pathway . This inhibition results in reduced cell proliferation and increased apoptosis. Furthermore, the compound modulates the expression of histone-modifying enzymes, altering gene expression patterns and promoting cell death in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide change over time. The compound exhibits stability under specific conditions, such as storage at -20°C . Its activity may degrade over extended periods, necessitating careful handling and storage. Long-term studies have shown that the compound maintains its apoptotic effects on cancer cells, although the extent of its impact may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inducing apoptosis and inhibiting tumor growth . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s influence on histone-modifying enzymes suggests its role in epigenetic regulation, impacting cellular metabolism and gene expression. These interactions are critical for understanding the compound’s therapeutic potential and its effects on cellular function.
Transport and Distribution
Within cells and tissues, 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . These interactions are essential for the compound’s bioavailability and therapeutic efficacy. Understanding the transport and distribution of the compound can provide insights into its pharmacokinetics and potential clinical applications.
Subcellular Localization
The subcellular localization of 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications These localization patterns influence the compound’s interactions with biomolecules and its overall therapeutic effects
特性
IUPAC Name |
3-[2-(1,2,4a,5-tetramethyl-7-oxo-3,4,8,8a-tetrahydro-2H-naphthalen-1-yl)ethyl]-2-hydroxy-2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-12-5-7-20(4)13(2)9-15(21)11-16(20)19(12,3)8-6-14-10-17(22)24-18(14)23/h9-10,12,16,18,23H,5-8,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNWQSVZIUIVBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=CC(=O)OC3O)CC(=O)C=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-chloro-7-(2,4-diMethoxybenzyl)-5H-pyrrolo[2,3-d]pyriMidin-6(7H)-one](/img/no-structure.png)





